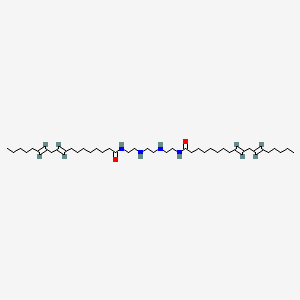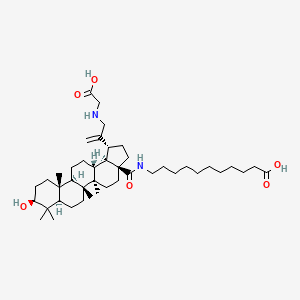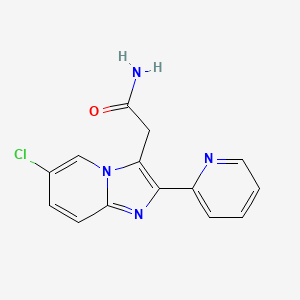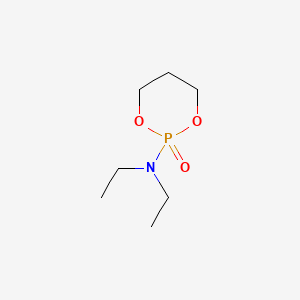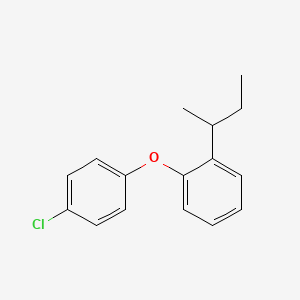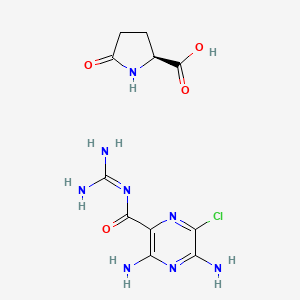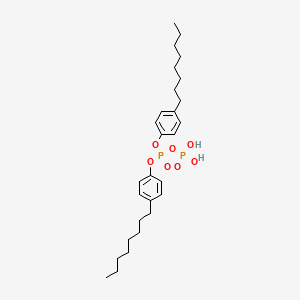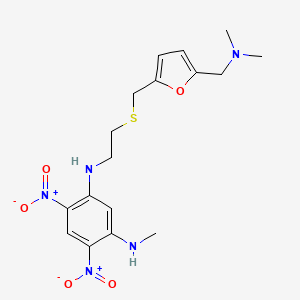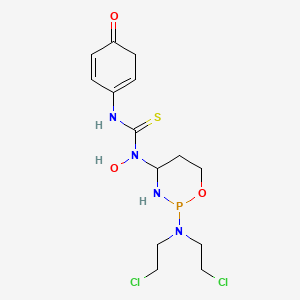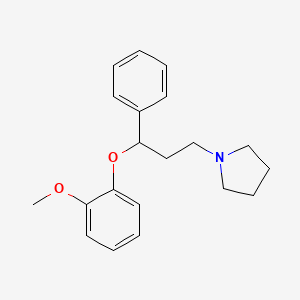![molecular formula C26H34O5 B12700894 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate CAS No. 58334-70-6](/img/structure/B12700894.png)
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is synthesized through the polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene), resulting in a material with distinct structural and functional characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the free radical polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene). The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions . The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and desired molecular weight distribution . Post-polymerization, the polymer is purified and processed into various forms, such as films, fibers, or molded articles, depending on its intended application.
化学反応の分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups along the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can modify the polymer’s properties by reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to dissolve the polymer and reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polycarboxylic acids, while reduction can yield polyalcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the polymer chain .
科学的研究の応用
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a matrix for immobilizing catalysts.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the fabrication of medical devices, such as stents and implants, due to its biocompatibility and mechanical properties.
作用機序
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner through diffusion or degradation. In tissue engineering, the polymer provides a scaffold that supports cell attachment and growth, promoting tissue regeneration . The molecular targets and pathways involved vary but often include interactions with cellular receptors and enzymes that mediate the polymer’s effects.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, diethenylbenzene, ethenylbenzene, and ethyl 2-propenoate
- 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1-methylenebis4-isocyanatocyclohexane and.alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-hydroxypolyoxy (methyl-1,2-ethanediyl)
Uniqueness
The uniqueness of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) lies in its combination of monomers, which imparts specific properties such as enhanced chemical resistance, mechanical strength, and biocompatibility. Compared to similar polymers, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications .
特性
CAS番号 |
58334-70-6 |
|---|---|
分子式 |
C26H34O5 |
分子量 |
426.5 g/mol |
IUPAC名 |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate |
InChI |
InChI=1S/C12H18O3.C10H10.C4H6O2/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-3-4(5)6-2/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;3H,1H2,2H3/b11-9+,12-10+;; |
InChIキー |
KSNPZSVXOGUVTK-JDDKLYJPSA-N |
異性体SMILES |
COC(=O)C=C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |
正規SMILES |
COC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
関連するCAS |
58334-70-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


